molecular formula C10H14N4S B092735 9H-Purine, 9-butyl-6-(methylthio)- CAS No. 15923-48-5

9H-Purine, 9-butyl-6-(methylthio)-

Cat. No.: B092735
CAS No.: 15923-48-5
M. Wt: 222.31 g/mol
InChI Key: OHHJPJULCIJFST-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 9H-Purine, 9-butyl-6-(methylthio)- (molecular formula: C₁₀H₁₄N₄S; molecular weight: 222.31 g/mol) is a purine derivative characterized by:

  • A butyl group (C₄H₉) at the N9 position.
  • A methylthio group (SCH₃) at the C6 position.
    Its SMILES representation is CCCCN1C=NC2=C(SC)N=CN=C12, and it lacks stereochemical centers, making it achiral .
  • Alkylation of 9H-purine-6-thiol with alkyl halides (e.g., methyl iodide for C6-SCH₃ substitution) .
  • N9-substitution strategies, such as reacting purine precursors with butyl halides or via nucleophilic displacement .

Properties

CAS No.

15923-48-5

Molecular Formula

C10H14N4S

Molecular Weight

222.31 g/mol

IUPAC Name

9-butyl-6-methylsulfanylpurine

InChI

InChI=1S/C10H14N4S/c1-3-4-5-14-7-13-8-9(14)11-6-12-10(8)15-2/h6-7H,3-5H2,1-2H3

InChI Key

OHHJPJULCIJFST-UHFFFAOYSA-N

SMILES

CCCCN1C=NC2=C1N=CN=C2SC

Canonical SMILES

CCCCN1C=NC2=C1N=CN=C2SC

Other CAS No.

15923-48-5

Synonyms

9-Butyl-6-(methylthio)-9H-purine

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects at the N9 Position

Butyl vs. Benzyl Groups
  • 9-Benzyl-6-phenyl-9H-purine (): The benzyl group at N9 enhances planarity between the C6-aryl group and the purine ring, facilitating π-π interactions in biological targets.
  • 9-(Ethylcarboxymethyl)-6-(decylthio)-9H-purine (): N9 substitution with ethylcarboxymethyl (a polar group) combined with a long-chain thioether (C10) at C6 resulted in potent antimycobacterial activity (MIC = 1.56 µg/mL). The butyl group in the target compound is less polar, suggesting reduced solubility but comparable lipophilicity for passive diffusion .
Butyl vs. Methyl Groups
  • 9-Methyl-6-(methylthio)-9H-purine (): The shorter methyl group at N9 reduces steric hindrance compared to the butyl group. This may enhance binding to enzymes requiring smaller N9 substituents but diminish metabolic stability due to faster oxidation .

Substituent Effects at the C6 Position

Methylthio vs. Longer Alkylthio Groups
  • 6-(Decylthio)- and 6-(Dodecylthio)-9H-purines (): These analogues exhibited strong antimycobacterial activity (MIC = 0.78–1.56 µg/mL) due to their long hydrophobic chains , which likely improve interaction with lipid-rich bacterial cell walls. The methylthio group in the target compound may limit such activity but reduce toxicity associated with long alkyl chains .
  • 6-Benzylsulfanyl-9H-purine (): Bulkier arylthio groups (e.g., benzylsulfanyl) enhance π-π stacking but may hinder entry into hydrophobic binding pockets. The methylthio group offers a balance between hydrophobicity and steric accessibility .
Methylthio vs. Amino Groups
  • 9-Amino-6-(methylthio)-9H-purine (): Substitution with an amino group at N9 enables hydrogen bonding with enzymatic targets, as seen in anticancer derivatives. The butyl group in the target compound lacks hydrogen-bonding capacity but may improve pharmacokinetic properties (e.g., oral bioavailability) .

Physicochemical and Pharmacokinetic Comparison

  • Lipophilicity : The butyl group increases logP compared to methyl or ethylcarboxymethyl substituents, favoring passive diffusion across membranes.
  • Metabolic Stability : Longer alkyl chains (e.g., butyl vs. methyl) may slow oxidative metabolism, extending half-life .
  • Solubility : Polar groups (e.g., ethylcarboxymethyl) improve aqueous solubility but may require formulation aids for delivery .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9-butyl-6-(methylthio)-9H-purine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution at the purine C6 position. For example, substituting a halogen (e.g., chlorine in 6-chloropurine) with a methylthio group using methanethiol under basic conditions. Alkylation at the N9 position (e.g., using butyl bromide) typically requires anhydrous solvents like THF and catalysts such as NaH. Optimization involves varying temperature (e.g., 80–100°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 purine:alkylating agent) . Purity can be enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How should researchers characterize the compound’s structure and purity?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H NMR to confirm alkyl chain integration (e.g., butyl group signals at δ 0.9–1.6 ppm) and methylthio resonance (δ ~2.5 ppm). 13^{13}C NMR can validate quaternary carbons in the purine ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 251.12 for C10_{10}H14_{14}N4_4S) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Based on analogs (e.g., 6-methylmercaptopurine), adhere to GHS Category 4 oral toxicity and skin/eye irritation guidelines. Use PPE (gloves, lab coat, goggles), work in a fume hood, and store at –20°C under inert gas. Neutralize spills with 10% sodium bicarbonate .

Advanced Research Questions

Q. How can regioselectivity challenges during N9-alkylation be addressed?

  • Methodological Answer : Competing alkylation at N7/N3 can be minimized by:

  • Steric Control : Bulky bases (e.g., DBU) favor N9 due to reduced steric hindrance.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for N9 attack.
  • Temperature Modulation : Lower temperatures (0–5°C) slow kinetic byproduct formation. Validate regiochemistry via NOESY NMR (proximity of butyl protons to purine H8) .

Q. How should researchers resolve discrepancies in spectral data (e.g., conflicting NMR/MS results)?

  • Methodological Answer :

  • Cross-Validation : Compare with literature data for analogs (e.g., 6-(piperidin-1-yl)-9H-purine in 13^{13}C NMR ).
  • Isotopic Labeling : Use 34^{34}S-labeled methylthio groups to distinguish MS fragmentation patterns.
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Q. What strategies are effective for studying structure-activity relationships (SAR) in enzyme inhibition?

  • Methodological Answer :

  • Enzyme Assays : Test inhibition of purine-metabolizing enzymes (e.g., xanthine oxidase) using UV-Vis kinetics (ΔA295_{295} nm for uric acid formation).
  • Derivatization : Synthesize analogs with varied alkyl chain lengths (e.g., propyl vs. pentyl) or thioether substituents (e.g., ethylthio vs. methylthio).
  • Crystallography : Co-crystallize with target enzymes (e.g., using SHELX for structure refinement) to identify binding motifs .

Q. How can computational tools predict metabolic pathways or toxicity profiles?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and Ames test toxicity.
  • Molecular Dynamics (MD) : Simulate glutathione conjugation (via GST enzymes) to predict detoxification pathways. Validate with LC-MS/MS metabolite profiling .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

  • Methodological Answer :

  • Standardized Protocols : Pre-treat cells with fixed concentrations of fetal bovine serum (10%) to stabilize enzyme activity.
  • Internal Controls : Use 6-mercaptopurine as a positive control for cytotoxicity assays (IC50_{50} comparison).
  • Statistical Robustness : Apply ANOVA with post-hoc Tukey tests (p < 0.05) across ≥3 independent replicates .

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